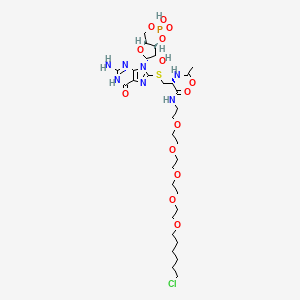

cGMP-HTL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H51ClN7O14PS |

|---|---|

Molecular Weight |

844.3 g/mol |

IUPAC Name |

(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamido-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1 |

InChI Key |

FDOKYSQWSIEUBX-SGPGPASMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Cyclic GMP in Cellular Signaling: A Technical Guide

October 2025

Abstract

Cyclic guanosine monophosphate (cGMP) is a ubiquitous and versatile second messenger that plays a pivotal role in a myriad of physiological processes. From regulating vascular tone and neuronal signaling to modulating inflammatory responses and cell proliferation, the influence of cGMP is far-reaching. This technical guide provides an in-depth exploration of the cGMP signaling cascade, tailored for researchers, scientists, and drug development professionals. It delves into the molecular machinery of cGMP synthesis, degradation, and its downstream effector pathways. Furthermore, this guide offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this dynamic field.

Introduction to cGMP Signaling

Cyclic GMP is a cyclic nucleotide derived from guanosine triphosphate (GTP) that acts as a second messenger, transducing extracellular signals into intracellular responses.[1] The cellular concentration of cGMP is tightly regulated by the balanced activities of two classes of enzymes: guanylate cyclases (GCs), which synthesize cGMP from GTP, and phosphodiesterases (PDEs), which degrade it to the inactive 5'-GMP.[1] The biological effects of cGMP are mediated through three primary classes of downstream effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated PDEs.[2]

The cGMP Synthesis and Degradation Machinery

The precise control of intracellular cGMP levels is fundamental to its function as a signaling molecule. This control is achieved through the coordinated action of synthetic and degradative enzymes.

Guanylate Cyclases: The Synthesizers of cGMP

Guanylate cyclases are a family of enzymes that catalyze the conversion of GTP to cGMP. There are two major forms of GC:

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a heterodimeric protein that acts as the primary receptor for nitric oxide (NO).[3] The binding of NO to the heme moiety of sGC induces a conformational change that dramatically increases its enzymatic activity.[3]

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by various peptide hormones, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3]

Phosphodiesterases: The Degraders of cGMP

Cyclic nucleotide phosphodiesterases are a large superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides. Several PDE families can degrade cGMP, with some exhibiting high specificity for cGMP and others hydrolyzing both cGMP and cAMP. The cGMP-specific PDEs include PDE5, PDE6, and PDE9.[4] The differential expression and subcellular localization of these PDEs play a crucial role in shaping the spatiotemporal dynamics of cGMP signaling.[5]

Downstream Effectors of cGMP

The physiological responses to changes in intracellular cGMP concentration are mediated by its downstream effector proteins.

cGMP-Dependent Protein Kinases (PKG)

PKGs are serine/threonine kinases that are allosterically activated by the binding of cGMP.[3] There are two main types of PKG, PKG-I and PKG-II, which are products of different genes and exhibit distinct tissue distributions and substrate specificities.[3] PKG-I is predominantly found in smooth muscle, platelets, and specific neuronal populations, while PKG-II is primarily expressed in the intestine, kidney, and brain.[3][6] Upon activation, PKGs phosphorylate a wide range of target proteins, thereby regulating diverse cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression.[2]

Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[7] They are most prominently involved in sensory transduction pathways, such as phototransduction in the retina and olfaction in the olfactory epithelium.[7] In photoreceptors, a decrease in cGMP levels in response to light leads to the closure of CNG channels, resulting in hyperpolarization of the cell membrane and the transmission of a visual signal.[7] The sensitivity of CNG channels to cGMP can be modulated by factors such as intracellular calcium levels.[1]

cGMP-Regulated Phosphodiesterases

Certain PDEs are not only responsible for cGMP degradation but are also regulated by cGMP itself. For instance, PDE2 and PDE3 can hydrolyze both cAMP and cGMP, and the binding of cGMP to allosteric sites on these enzymes can modulate their activity towards cAMP.[5] This cross-talk between the cGMP and cAMP signaling pathways allows for intricate regulation of cellular responses.[5]

Physiological Roles of cGMP Signaling

The cGMP signaling pathway is integral to a wide array of physiological functions throughout the body.

Cardiovascular System

In the cardiovascular system, cGMP is a key regulator of vascular tone. NO produced by the endothelium diffuses to adjacent smooth muscle cells, where it activates sGC to produce cGMP. This leads to the activation of PKG, which in turn phosphorylates several proteins that promote smooth muscle relaxation and vasodilation.[2] This pathway is a major target for drugs used to treat hypertension and erectile dysfunction.[8]

Nervous System

In the nervous system, cGMP is involved in various processes, including synaptic plasticity, neurotransmitter release, and sensory transduction.[6] As mentioned, it is essential for phototransduction in the retina and for olfaction.[7] In other brain regions, the NO/cGMP pathway has been implicated in learning and memory.[6]

Other Physiological Roles

The influence of cGMP extends to numerous other systems. In the kidneys, it plays a role in regulating fluid and electrolyte balance.[7] It is also involved in the regulation of platelet aggregation, inflammation, and cell growth and differentiation.[2]

Quantitative Data in cGMP Signaling

For a deeper understanding and for modeling of cGMP signaling pathways, quantitative data on the key components are essential. The following tables summarize some of the critical kinetic and binding parameters.

| Enzyme/Protein | Ligand/Substrate | Parameter | Value | Cell/Tissue Type | Reference |

| Soluble Guanylate Cyclase (sGC) | GTP | K_m | ~100-200 µM | Purified enzyme | [9] |

| NO | K_d | 90-280 pM | Purified enzyme | [9] | |

| PDE5 | cGMP | K_m | 2000 nM | Purified enzyme | [10] |

| Sildenafil | K_i | 1 nM | Purified enzyme | [10] | |

| PDE6 | cGMP | k_cat | 5600 s⁻¹ | Purified enzyme | [11] |

| PDE9 | cGMP | K_m | 70-170 nM | Recombinant human | [12][13] |

| PKG-Iβ | cGMP | K_d (high affinity site) | 54 nM | Recombinant | [14] |

| cGMP | K_d (low affinity site) | 750 nM | Recombinant | [14] | |

| PKG-Iα | cGMP | K_a | 0.2 µM | Recombinant | [15] |

| PKG-Iβ | cGMP | K_a | 1.6 µM | Recombinant | [15] |

| Rod CNG Channel | cGMP | EC_50 | ~10-fold higher than olfactory | Native channel | [16] |

| Cone CNG Channel | cGMP | EC_50 | 0.08 µM (with 8-pCPT-cGMP) | Recombinant | [16] |

| Cell Type | Condition | cGMP Concentration | Reference |

| Rod Photoreceptors | Basal (dark) | ~0.1 µM (arteries) | [17] |

| IHKE-1 cells | Stimulated (1 nM ANP) | ~150 pmol/mg protein | [18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the cGMP signaling cascade and the workflows of key experiments is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Figure 1: Overview of the cGMP signaling pathway.

Figure 2: General workflow for cGMP measurement using ELISA.

Figure 3: Workflow for an in vitro PKG kinase activity assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cGMP signaling.

Measurement of Intracellular cGMP Levels by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

Materials:

-

cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-linked cGMP, substrate, and stop solution)

-

Cell or tissue samples

-

0.1 M HCl

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of reading absorbance at 450 nm

-

Orbital shaker

Procedure:

-

Sample Preparation:

-

Cells: Aspirate culture medium and lyse cells in 0.1 M HCl for 10 minutes. Scrape the cells and collect the lysate. Centrifuge at 600 x g for 10 minutes and collect the supernatant.

-

Tissues: Rapidly freeze tissues in liquid nitrogen. Homogenize the frozen tissue in 0.1 M HCl. Centrifuge the homogenate at 600 x g for 10 minutes and collect the supernatant.

-

-

ELISA Assay:

-

Prepare cGMP standards and samples according to the kit instructions. This may involve an acetylation step to increase sensitivity.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add HRP-linked cGMP to each well.

-

Add the anti-cGMP antibody to each well.

-

Incubate the plate on an orbital shaker for the time specified in the kit protocol (typically 2-3 hours at room temperature).

-

Wash the plate several times with the provided wash buffer.

-

Add the substrate solution to each well and incubate for a specified time to allow color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol describes a radioactive kinase assay using a specific peptide substrate.

Materials:

-

Cell or tissue lysate containing PKG

-

PKG-specific peptide substrate (e.g., a peptide containing the consensus phosphorylation sequence)

-

[γ-³²P]ATP

-

cGMP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell/tissue lysate, the peptide substrate, and the kinase reaction buffer.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and cGMP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Separation:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of incorporated ³²P is proportional to the PKG activity in the sample. Express activity as pmol of phosphate incorporated per minute per mg of protein.

-

Patch-Clamp Recording of Cyclic Nucleotide-Gated (CNG) Channels

This is a simplified protocol for whole-cell patch-clamp recording of CNG channels expressed in a heterologous system (e.g., HEK293 cells).[19]

Materials:

-

HEK293 cells expressing the CNG channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling pipettes

-

Pipette puller and microforge

-

Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4

-

Intracellular (pipette) solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, pH 7.2, containing various concentrations of cGMP

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the tip of the pipette.

-

Cell Preparation: Plate the cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the extracellular solution.

-

Giga-seal Formation: Lower the pipette onto a cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition:

-

Clamp the membrane potential at a desired voltage (e.g., -60 mV).

-

Record the current flowing across the membrane in response to voltage steps or ramps.

-

To study the effect of cGMP, include different concentrations of cGMP in the pipette solution or apply it to the intracellular side of an excised patch.

-

-

Data Analysis:

-

Analyze the current-voltage relationships and the dose-response relationship for cGMP activation to determine the channel's biophysical properties and its sensitivity to cGMP.

-

Measurement of Smooth Muscle Relaxation in an Organ Bath

This protocol describes the use of an isolated organ bath to measure the relaxation of vascular smooth muscle in response to cGMP analogs.[7]

Materials:

-

Isolated tissue bath system with force transducers and data acquisition software

-

A segment of a blood vessel (e.g., rat aorta)

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C

-

A contractile agonist (e.g., phenylephrine)

-

A cGMP analog (e.g., 8-bromo-cGMP) or a NO donor (e.g., sodium nitroprusside)

Procedure:

-

Tissue Preparation: Dissect the blood vessel and cut it into rings of 2-3 mm in length. Mount the rings in the organ bath chambers filled with PSS.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing with fresh PSS every 15-20 minutes.

-

Contraction: Induce a stable contraction by adding a submaximal concentration of the contractile agonist (e.g., phenylephrine).

-

Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of the cGMP analog or NO donor to the bath and record the relaxation response.

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the agonist.

-

Construct a concentration-response curve for the relaxing agent and calculate its EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

-

Conclusion

The cGMP signaling pathway represents a fundamental and highly regulated system that governs a vast array of cellular functions. Its intricate network of synthesizing and degrading enzymes, coupled with a diverse set of downstream effectors, allows for precise control of physiological responses. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of cGMP signaling and to harness its therapeutic potential. As our understanding of this critical pathway continues to expand, so too will the opportunities for innovative therapeutic interventions targeting a wide range of diseases.

References

- 1. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 4. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 8. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 9. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoreceptor phosphodiesterase (PDE6): structure, regulatory mechanisms, and implications for treatment of retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cGMP-dependent protein kinase stimulates the basolateral 18-pS K channel of the rat CCD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cGMP Signaling Pathway: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial second messenger system involved in a myriad of physiological processes. This document details the core mechanism of action, presents key quantitative data for its components, outlines detailed experimental protocols for its study, and provides visualizations to illustrate the intricate relationships within the pathway.

Core Mechanism of the cGMP Signaling Pathway

The intracellular concentration of cGMP is meticulously controlled by a balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1][2] The generated cGMP then acts on downstream effector proteins to elicit a cellular response.

Synthesis of cGMP

Guanylate cyclases are the enzymes responsible for synthesizing cGMP from guanosine triphosphate (GTP).[3][4] There are two major forms of guanylate cyclase:

-

Soluble Guanylate Cyclase (sGC): This cytosolic enzyme is the primary receptor for nitric oxide (NO).[5] The binding of NO to the heme prosthetic group of sGC induces a conformational change that increases its catalytic activity by 100- to 200-fold, leading to a rapid increase in intracellular cGMP.[5]

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by peptide hormones, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[6][7]

Degradation of cGMP

The cGMP signal is terminated by the action of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[8] The PDE superfamily is diverse, with 11 families identified. Several of these families are capable of hydrolyzing cGMP:[9][10][11]

-

cGMP-Specific PDEs: PDE5, PDE6, and PDE9 are highly specific for cGMP.

-

Dual-Specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP with varying affinities.[9][10]

The differential expression and subcellular localization of these PDE isoforms allow for precise spatial and temporal control of cGMP signaling.

Downstream Effectors of cGMP

Once produced, cGMP exerts its effects by binding to and activating three main classes of downstream effector proteins:[2][8][12]

-

cGMP-Dependent Protein Kinases (PKGs): These serine/threonine kinases are major effectors of cGMP signaling.[13] Upon cGMP binding, a conformational change activates the kinase domain, which then phosphorylates a wide range of substrate proteins involved in processes such as smooth muscle relaxation, platelet inhibition, and regulation of gene expression.[13][14]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides.[15] In photoreceptors and olfactory neurons, cGMP binding to CNG channels leads to their opening, causing changes in membrane potential and ion flux that are critical for sensory transduction.[15]

-

cGMP-Regulated Phosphodiesterases: The activity of some PDEs is allosterically regulated by cGMP binding. For example, cGMP binding to the GAF domains of PDE2 stimulates its hydrolysis of cAMP, representing a point of negative cross-talk between the two cyclic nucleotide pathways. Conversely, cGMP can competitively inhibit cAMP hydrolysis by PDE3, leading to positive cross-talk.[16]

Diagram of the Core cGMP Signaling Pathway

Caption: Overview of the cGMP signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters for the components of the cGMP signaling pathway. These values can vary depending on the specific isoform, tissue, and experimental conditions.

Table 1: Guanylate Cyclase Enzyme Kinetics

| Enzyme | Substrate | s0.5 / Km (µM) | Vmax (nmol/min/mg) | Activator |

| Particulate GC A (pGC-A) | GTP | 231 | 9.8 | Natriuretic Peptides[6] |

| Soluble GC (sGC) - Basal | GTP | Data not readily available | Data not readily available | - |

| Soluble GC (sGC) - NO-activated | GTP | Data not readily available | Data not readily available | Nitric Oxide |

Table 2: Phosphodiesterase (PDE) Enzyme Kinetics for cGMP

| PDE Family | Substrate Specificity | Km for cGMP (µM) | Notes |

| PDE1 | Dual | High affinity | Ca2+/Calmodulin-dependent.[17] |

| PDE2 | Dual | ~5-10 | Allosterically activated by cGMP binding to GAF domains.[16] |

| PDE3 | Dual | High affinity | cGMP acts as a competitive inhibitor of cAMP hydrolysis.[16] |

| PDE5 | cGMP-specific | ~1-4 | A major target for therapeutic inhibitors.[18] |

| PDE6 | cGMP-specific | Data not readily available | Key enzyme in phototransduction.[18] |

| PDE9 | cGMP-specific | ~0.07-0.2 | Highest affinity for cGMP among PDEs. |

| PDE10 | Dual | ~0.05-3 | Expressed in the brain. |

| PDE11 | Dual | ~0.5-1 | Also hydrolyzes cAMP. |

Table 3: cGMP Binding and Activation of Downstream Effectors

| Effector Protein | Parameter | Value (µM) | Notes |

| Protein Kinase G Iα (PKGIα) | Kd | ~0.1 | Higher affinity for cGMP compared to PKGIβ.[14] |

| Protein Kinase G Iβ (PKGIβ) | Kd | ~0.5 - 1.0 | Activated at ~10-fold higher cGMP concentrations than PKGIα.[13][14] |

| CNG Channel (Rod CNGA1) | EC50 | ~46.5 | Half-maximal effective concentration for channel activation.[19] |

| CNG Channel (Olfactory) | EC50 | ~2-5 | Varies with subunit composition.[20] |

Table 4: Intracellular cGMP Concentrations

| Cell Type | Condition | cGMP Concentration (µM) |

| Rod Photoreceptors | Dark-adapted | ~3 - 5 |

| Smooth Muscle Cells | Basal | ~0.1 - 1 |

| Smooth Muscle Cells | Stimulated (NO) | >10 |

| Platelets | Basal | ~0.1 - 0.5 |

| Platelets | Stimulated | >5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cGMP signaling pathway.

Measurement of Intracellular cGMP Levels

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive immunoassay is a common method for quantifying cGMP in cell lysates and tissue homogenates.

Protocol:

-

Sample Preparation:

-

Rapidly terminate cellular activity and prevent cGMP degradation by adding ice-cold 0.1 M HCl or by flash-freezing in liquid nitrogen.

-

Homogenize tissues or lyse cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

Samples may require acetylation to increase the sensitivity of the assay.

-

-

ELISA Procedure (General Steps):

-

Prepare cGMP standards of known concentrations.

-

Add standards and samples to wells of a microplate pre-coated with an antibody specific for cGMP.

-

Add a fixed amount of enzyme-conjugated cGMP (e.g., cGMP-alkaline phosphatase) to each well. This will compete with the cGMP in the sample for antibody binding.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate for the enzyme. The amount of color produced is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

-

Workflow for cGMP Measurement by ELISA

Caption: Experimental workflow for measuring intracellular cGMP via ELISA.

Guanylate Cyclase Activity Assay

Method: Colorimetric Assay

This assay measures the amount of cGMP produced from GTP by guanylate cyclase in a cell or tissue lysate.

Protocol:

-

Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves enzyme activity.

-

Reaction Setup:

-

In a microplate, combine the lysate with a reaction buffer containing:

-

GTP (substrate)

-

A phosphodiesterase inhibitor (to prevent cGMP degradation)

-

Mg2+ or Mn2+ (cofactors)

-

An activator (e.g., an NO donor like sodium nitroprusside for sGC, or ANP for pGC) or a vehicle control.

-

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding EDTA or by heat inactivation.

-

cGMP Quantification: Measure the amount of cGMP produced in each well using a cGMP ELISA kit as described in section 3.1.

-

Calculation: Calculate the specific activity of guanylate cyclase (e.g., in pmol cGMP/min/mg protein) by subtracting the cGMP produced in the absence of activator (basal activity) from that produced in its presence.

Phosphodiesterase Activity Assay

Method: Malachite Green-Based Colorimetric Assay

This assay measures the activity of PDEs by quantifying the inorganic phosphate released from 5'-GMP, which is an intermediate product of cGMP hydrolysis.

Protocol:

-

Reaction Setup:

-

In a microplate, combine the PDE source (purified enzyme or cell lysate) with a reaction buffer containing cGMP as the substrate.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds.

-

-

First Incubation: Incubate at 37°C to allow the PDE to hydrolyze cGMP to 5'-GMP.

-

Second Enzyme Addition: Add 5'-nucleotidase to the reaction. This enzyme will hydrolyze 5'-GMP to guanosine and inorganic phosphate.

-

Second Incubation: Incubate further to allow for the production of inorganic phosphate.

-

Phosphate Detection:

-

Add a Malachite Green-based reagent. This reagent forms a colored complex with inorganic phosphate.

-

Incubate for color development.

-

-

Measurement: Read the absorbance at ~620 nm. The amount of color is directly proportional to the PDE activity.

-

Data Analysis: Generate a phosphate standard curve to quantify the amount of phosphate produced and calculate the PDE activity.

Workflow for PDE Activity Assay

Caption: Workflow for a colorimetric phosphodiesterase activity assay.

References

- 1. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Guanylate cyclase - Wikipedia [en.wikipedia.org]

- 5. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Nucleotidyl cyclase activity of particulate guanylyl cyclase A: comparison with particulate guanylyl cyclases E and F, soluble guanylyl cyclase and bacterial adenylyl cyclases CyaA and edema factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 14. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Gating of Cyclic Nucleotide-Gated (CNGA1) Channels by cGMP Jumps and Depolarizing Voltage Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of olfactory-type cyclic nucleotide-gated channels is highly cooperative - PMC [pmc.ncbi.nlm.nih.gov]

cGMP as a Second Messenger in Disease: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous and vital second messenger molecule involved in a myriad of physiological processes. Its signaling cascade plays a critical role in regulating cardiovascular homeostasis, neuronal signaling, and cell growth and differentiation. Dysregulation of the cGMP pathway is increasingly implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the cGMP signaling pathway, its role in disease, and the therapeutic strategies being developed to target this critical cellular messenger. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cGMP's role in health and disease.

The cGMP Signaling Pathway

The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1]

cGMP Synthesis

There are two major classes of guanylate cyclases that produce cGMP from guanosine triphosphate (GTP):[2]

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO).[1] The binding of NO to the heme moiety of sGC induces a conformational change that increases its enzymatic activity by up to 200-fold, leading to a rapid increase in intracellular cGMP.[1]

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[3]

cGMP Degradation

The cGMP signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP. Several PDE families can degrade cGMP, with PDE5, PDE6, and PDE9 being cGMP-specific. The differential expression and localization of these PDEs allow for compartmentalized and specific regulation of cGMP signaling within the cell.

Downstream Effectors of cGMP

Once produced, cGMP exerts its biological effects by binding to and activating three main classes of downstream effector proteins:

-

cGMP-dependent Protein Kinases (PKGs): These are serine/threonine kinases that, upon activation by cGMP, phosphorylate a wide range of substrate proteins, leading to diverse cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.[1][2]

-

cGMP-gated Cation Channels (CNGs): These non-selective cation channels are directly opened by the binding of cGMP, leading to changes in membrane potential and intracellular calcium levels. They are particularly important in phototransduction in the retina and in olfactory signaling.

-

cGMP-regulated Phosphodiesterases: Some PDEs are allosterically regulated by cGMP. For instance, cGMP binding to the regulatory GAF domains of PDE2 and PDE5 can modulate their activity, creating complex feedback loops in cyclic nucleotide signaling.

cGMP Signaling in Disease

Dysregulation of the cGMP signaling pathway is a key factor in the pathogenesis of numerous diseases.

Cardiovascular Diseases

The NO-sGC-cGMP pathway is a critical regulator of cardiovascular function, primarily through its vasodilatory effects.[3] Impaired NO bioavailability and/or sGC dysfunction lead to reduced cGMP levels, contributing to endothelial dysfunction, hypertension, and atherosclerosis. In heart failure, particularly heart failure with preserved ejection fraction (HFpEF), reduced myocardial cGMP levels and PKG activity are associated with increased cardiomyocyte stiffness and diastolic dysfunction.[4][5]

Cancer

The role of cGMP in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, the cGMP/PKG pathway acts as a tumor suppressor by inhibiting proliferation and promoting apoptosis.[6] Expression of PKG2, a key cGMP effector in the colon epithelium, is often reduced in tumors compared to normal tissue.[6] Conversely, in other cancer types, cGMP signaling has been implicated in promoting tumor growth and survival. Pharmacological manipulation of cGMP levels through PDE inhibitors is being investigated as a potential anti-cancer strategy.[7]

Neurological Disorders

In the central nervous system, cGMP signaling is involved in synaptic plasticity, learning, and memory.[8] Dysregulation of this pathway has been implicated in neurodegenerative diseases like Alzheimer's disease. The NO-sGC-cGMP pathway is thought to play a role in regulating the phosphorylation of tau protein, a hallmark of Alzheimer's pathology. Furthermore, alterations in cGMP levels during brain development can affect the differentiation of neural stem cells, potentially leading to cognitive impairment.[9]

Therapeutic Targeting of the cGMP Pathway

The central role of cGMP in various pathologies has made its signaling pathway an attractive target for drug development. Several classes of drugs that modulate cGMP levels are in clinical use or under investigation.

-

Soluble Guanylate Cyclase (sGC) Stimulators: These drugs, such as riociguat, directly stimulate sGC, increasing cGMP production independently of NO.[10] Riociguat is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[11]

-

Soluble Guanylate Cyclase (sGC) Activators: Vericiguat is an sGC activator that sensitizes sGC to endogenous NO and also directly stimulates the enzyme. It has shown benefits in patients with chronic heart failure.[12]

-

Phosphodiesterase 5 (PDE5) Inhibitors: This class of drugs, which includes sildenafil, tadalafil, and vardenafil, blocks the degradation of cGMP by PDE5, thereby increasing its intracellular levels. They are widely used for erectile dysfunction and have also been approved for PAH. Their potential in other cardiovascular and neurological conditions is being actively explored.

Quantitative Data on cGMP in Disease and Therapy

The following tables summarize key quantitative data related to cGMP levels in various conditions and the effects of therapeutic interventions.

| Condition | Sample Type | cGMP Concentration (Healthy Control) | cGMP Concentration (Disease State) | Fold Change | Reference |

| Healthy | Plasma | 0.30 - 1.20 ng/mL | N/A | N/A | [13] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Myocardial Tissue | N/A (Reduced vs. HFrEF and Aortic Stenosis) | Reduced cGMP concentration | N/A | [4] |

| Mild Renal Impairment/Diabetes (pre-contrast medium) | Urine (cGMP/creatinine ratio) | 86.02 ± 93.17 µM/mM (No MARE) | 146.64 ± 74.68 µM/mM (MARE) | ~1.7x increase | [14][15] |

| Colon Cancer | Tissue | N/A (Higher PKG2 expression in normal tissue) | Markedly decreased PKG2 expression | N/A | [6] |

| Drug | Disease/Model | Dosage | Effect on cGMP Levels | Clinical/Physiological Outcome | Reference |

| Sildenafil | Rabbit Corpus Cavernosum (in vitro) | 430-520 nmol/L (EC50) | ~28-fold increase (with SNP) | N/A | [16] |

| Sildenafil | HepG2 Cells (in vitro) | 10 nM - 100 µM | Dose-dependent increase | N/A | [17] |

| Riociguat | Pulmonary Arterial Hypertension (PATENT-1 trial) | Up to 2.5 mg TID | N/A (mechanism is to increase cGMP) | 36 m increase in 6-minute walk distance; Reduction in PVR | [18] |

| Riociguat | Chronic Thromboembolic Pulmonary Hypertension (CHEST-1 trial) | Up to 2.5 mg TID | N/A (mechanism is to increase cGMP) | 46 m increase in 6-minute walk distance; Reduction in PVR | [18] |

| Vericiguat | Heart Failure with Reduced Ejection Fraction (VICTORIA trial) | 10 mg daily | N/A (mechanism is to increase cGMP) | 10% reduction in primary composite outcome (CV death or HF hospitalization) | [12][19][20] |

Experimental Protocols

Measurement of cGMP Levels using Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[21][22][23]

1. Sample Preparation:

-

Cell Lysates:

-

Aspirate cell culture medium.

-

Add 1 mL of 0.1 M HCl for every 35 cm² of surface area.

-

Incubate at room temperature for 20 minutes.

-

Scrape cells and homogenize the suspension by pipetting.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.[23]

-

-

Plasma:

-

Collect blood in tubes containing EDTA or heparin.

-

Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

-

To 500 µL of plasma, add 2 mL of ice-cold ethanol and vortex.

-

Incubate at room temperature for 5 minutes.

-

Centrifuge at 1,500 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for the assay.[23]

-

-

Tissue Homogenates:

-

Freeze tissue samples in liquid nitrogen and grind to a fine powder.

-

After the liquid nitrogen evaporates, weigh the frozen tissue powder.

-

Homogenize in 5-10 volumes of 0.1 M HCl on ice.

-

Centrifuge at 600 x g for 10 minutes at room temperature.

-

Collect the supernatant for the assay.

-

2. Assay Procedure:

-

Prepare cGMP standards and reagents according to the kit manufacturer's instructions.

-

Add 50 µL of standard or prepared sample to the wells of the antibody-coated microtiter plate.

-

Add 25 µL of diluted cGMP-peroxidase conjugate to each well.

-

Add 50 µL of diluted anti-cGMP antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells five times with 250 µL of 1X Wash Buffer per well.

-

Add 100 µL of TMB Substrate Solution to each well and incubate for 5-20 minutes at room temperature on an orbital shaker.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

Measurement of Protein Kinase G (PKG) Activity

This is a generalized protocol for a luminescent kinase assay to measure PKG activity, based on the principle of quantifying ADP production.[24]

1. Reagents and Materials:

-

Purified PKG enzyme

-

PKG substrate peptide

-

cGMP (for PKG activation)

-

Kinase assay buffer (containing ATP and MgCl₂)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

2. Assay Procedure:

-

Prepare the kinase reaction buffer containing the PKG substrate peptide and ATP at the desired concentrations.

-

In the wells of a white microplate, add the purified PKG enzyme.

-

To initiate the kinase reaction, add the cGMP activator to the wells containing the enzyme.

-

Immediately add the kinase reaction buffer to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ADP generated (and thus, proportional to PKG activity).

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal positively correlates with PKG activity.

Visualizations

cGMP Signaling Pathway

Caption: The cGMP signaling pathway, illustrating synthesis, degradation, and downstream effectors.

Experimental Workflow for Studying cGMP Signaling in vitro

Caption: A typical experimental workflow for investigating the cGMP signaling pathway in vitro.

Logical Relationship of cGMP Dysregulation in Cardiovascular Disease

Caption: The logical progression from cGMP dysregulation to cardiovascular disease.

Conclusion

The cGMP signaling pathway is a fundamental regulatory system with profound implications for human health and disease. Its dysregulation is a common thread in a variety of pathological conditions, making it a highly attractive target for therapeutic intervention. The development of drugs that can modulate cGMP levels, such as sGC stimulators, sGC activators, and PDE inhibitors, has already led to significant advances in the treatment of cardiovascular diseases. Continued research into the complexities of cGMP signaling in different cellular contexts will undoubtedly uncover new therapeutic opportunities for a wide range of disorders, offering hope for more effective and targeted treatments in the future. This guide provides a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

- 1. cusabio.com [cusabio.com]

- 2. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. cGMP Signaling and Modulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGMP Signaling Pathway as a Therapeutic Target in Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | Efficacy and safety of riociguat replacing PDE-5is for patients with pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Emerging concepts in heart failure management and treatment: focus on vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of cyclic guanosine- and cyclic adenosine monophosphate (cGMP and cAMP) in human plasma and animal tissues by solid phase extraction on silica and liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary cGMP predicts major adverse renal events in patients with mild renal impairment and/or diabetes mellitus before exposure to contrast medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]

- 20. rxfiles.ca [rxfiles.ca]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. arborassays.com [arborassays.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]

Methodological & Application

Measuring Intracellular cGMP Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] Its intracellular concentration is tightly regulated by the activity of guanylyl cyclases (GCs), which synthesize cGMP from guanosine triphosphate (GTP), and phosphodiesterases (PDEs), which degrade it.[1][2] Dysregulation of cGMP signaling is implicated in various pathologies, making the accurate measurement of its intracellular levels essential for basic research and drug development.

This document provides detailed application notes and protocols for the most common methods used to quantify intracellular cGMP levels. It is designed to assist researchers in selecting the most appropriate assay for their specific experimental needs and to provide clear, step-by-step instructions for performing these assays.

cGMP Signaling Pathway

The intracellular cGMP signaling cascade is initiated by the activation of either soluble guanylyl cyclase (sGC) in the cytoplasm or particulate guanylyl cyclases (pGCs) at the plasma membrane.[3][4] sGC is typically activated by nitric oxide (NO), while pGCs are activated by peptide hormones such as natriuretic peptides.[3][4] Once synthesized, cGMP exerts its effects by binding to and activating downstream effectors, primarily cGMP-dependent protein kinases (PKG), but also cyclic nucleotide-gated (CNG) ion channels and cGMP-regulated PDEs.[4]

Caption: Overview of the intracellular cGMP signaling pathway.

Methods for Measuring Intracellular cGMP

Several techniques are available for the quantification of intracellular cGMP, each with its own set of advantages and limitations. The choice of method depends on factors such as the required sensitivity, throughput, temporal and spatial resolution, and the nature of the biological sample.

| Method | Principle | Sensitivity | Dynamic Range | Throughput | Live Cell Analysis |

| ELISA | Competitive Immunoassay | High (pmol/mL)[5] | Narrow | High | No |

| TR-FRET | Competitive Immunoassay with Time-Resolved Fluorescence | High (nM range)[6] | Moderate | High | No |

| LC-MS/MS | Mass Spectrometry | Very High (fmol)[7] | Wide | Moderate | No |

| FRET Biosensors | Genetically Encoded Fluorescent Reporters | Moderate to High | Moderate | Low to Moderate | Yes |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based immunoassay for quantifying cGMP from cell and tissue lysates. The most common format is a competitive ELISA, where cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody binding sites. The signal is inversely proportional to the amount of cGMP in the sample.

Advantages:

-

High throughput, suitable for screening large numbers of samples.

-

Well-established and commercially available kits are abundant.

Disadvantages:

-

Provides an endpoint measurement from lysed cells, losing temporal and spatial information.

-

Susceptible to matrix effects from complex biological samples.

-

The assay can be time-consuming due to multiple incubation and washing steps.[8][10]

Experimental Protocol: cGMP Competitive ELISA

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

-

cGMP ELISA Kit (containing cGMP standard, anti-cGMP antibody, HRP-linked cGMP, substrate, stop solution, and wash buffer)

-

Cell or tissue lysates

-

Microplate reader capable of measuring absorbance at 450 nm

-

Phosphate-Buffered Saline (PBS)

-

0.1 M HCl for cell lysis

Sample Preparation:

-

Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of 0.1 M HCl for every 35 cm² of surface area.[11]

-

Incubate at room temperature for 20 minutes.[11]

-

Scrape the cells and collect the lysate.

-

Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.[11]

-

Collect the supernatant for the assay.

-

-

Suspension Cells:

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 0.1 M HCl.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Collect the supernatant for the assay.

-

-

Tissues:

-

Immediately freeze the tissue in liquid nitrogen after collection to prevent cGMP degradation.[5]

-

Weigh the frozen tissue and homogenize in 5-10 volumes of 5% trichloroacetic acid (TCA) on ice.[11]

-

Centrifuge the homogenate at 1,500 x g for 10 minutes.

-

Collect the supernatant.

-

Wash the supernatant with water-saturated ether to remove the TCA.

-

The aqueous layer containing cGMP can then be used in the assay.

-

Assay Procedure:

-

Prepare the cGMP standard curve by performing serial dilutions of the cGMP standard in 0.1 M HCl, as per the kit instructions.

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of HRP-linked cGMP to each well.

-

Add 25 µL of anti-cGMP antibody to each well.

-

Incubate the plate at room temperature for 2 hours on a shaker.

-

Wash the plate 3-5 times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the cGMP concentration in your samples based on the standard curve.

Caption: General workflow for a competitive cGMP ELISA.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a type of homogeneous immunoassay that offers improved sensitivity and reduced background compared to standard ELISA.[12] In a cGMP TR-FRET assay, a terbium (Tb)-labeled anti-cGMP antibody (donor) and a fluorescently labeled cGMP analog (acceptor) are used. In the absence of sample cGMP, the donor and acceptor are in close proximity, allowing for FRET to occur. cGMP in the sample competes with the fluorescent analog for antibody binding, leading to a decrease in the FRET signal.

Advantages:

-

Homogeneous "mix-and-read" format, reducing wash steps and assay time.[12]

-

Lower sample volume requirements compared to ELISA.[6]

Disadvantages:

-

Requires a specialized plate reader capable of time-resolved fluorescence measurements.

-

Potential for interference from compounds that absorb light at the excitation or emission wavelengths.

Experimental Protocol: cGMP TR-FRET Assay

This is a generalized protocol. Specific reagent concentrations and incubation times should be optimized according to the manufacturer's instructions.

Materials:

-

TR-FRET cGMP Assay Kit (containing Tb-labeled anti-cGMP antibody, fluorescently labeled cGMP, and lysis buffer)

-

Cell lysates

-

White, low-volume 384-well microplate

-

TR-FRET compatible microplate reader

Assay Procedure:

-

Prepare cell lysates as described for the ELISA protocol, using the lysis buffer provided in the TR-FRET kit.

-

Prepare a standard curve using serial dilutions of the cGMP standard.

-

Add 5 µL of standard or sample to the wells of the 384-well plate.

-

Prepare the detection mix by combining the Tb-labeled anti-cGMP antibody and the fluorescently labeled cGMP according to the kit protocol.

-

Add 5 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., at 340 nm).

-

Calculate the ratio of the acceptor to donor emission and determine the cGMP concentration from the standard curve.

Caption: General workflow for a cGMP TR-FRET assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique for the absolute quantification of small molecules, including cGMP.[14][15] The method involves separating cGMP from other cellular components by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Advantages:

-

Wide linear dynamic range.[16]

-

Can simultaneously measure multiple analytes.

-

Less susceptible to antibody-related cross-reactivity.

Disadvantages:

-

Requires expensive, specialized equipment and highly trained personnel.[17]

-

Lower throughput compared to plate-based assays.[16]

-

Sample preparation can be more complex and time-consuming.[17]

-

Potential for ion suppression or enhancement from the sample matrix.[17]

Experimental Protocol: LC-MS/MS for cGMP

This protocol provides a general overview. Specific parameters such as the choice of column, mobile phases, and mass spectrometer settings need to be optimized for your instrument and application.

Materials:

-

LC-MS/MS system

-

Analytical column (e.g., C18)

-

cGMP analytical standard and a stable isotope-labeled internal standard (e.g., ¹³C-cGMP)

-

Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)

-

Reagents for sample extraction (e.g., ice-cold methanol or acetonitrile)

Sample Preparation:

-

Harvest cells or tissues and immediately quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol).

-

Homogenize or sonicate the samples to ensure complete lysis.

-

Add the internal standard to each sample.

-

Centrifuge at high speed to pellet proteins and cellular debris.

-

Collect the supernatant and dry it down under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the LC mobile phase for injection.

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate cGMP from other components using a suitable gradient on the analytical column.

-

Detect cGMP and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the amount of cGMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Caption: General workflow for LC-MS/MS analysis of cGMP.

FRET-Based Genetically Encoded Biosensors

FRET-based biosensors are powerful tools for monitoring intracellular cGMP dynamics in real-time within living cells.[18][19][20] These biosensors are genetically encoded proteins that consist of a cGMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cGMP induces a conformational change in the biosensor, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency.

Advantages:

-

Allows for real-time measurement of cGMP dynamics in living cells.[18][19][20]

-

Provides high spatial and temporal resolution.[18]

-

Can be targeted to specific subcellular compartments.

-

Enables the study of cGMP signaling in single cells.

Disadvantages:

-

Requires transfection of cells with the biosensor plasmid, which can have variable efficiency.

-

The expression level of the biosensor can affect cellular physiology.

-

Requires specialized fluorescence microscopy equipment and image analysis software.

-

Lower throughput compared to plate-based assays.

Experimental Protocol: Live-Cell Imaging with FRET Biosensors

Materials:

-

Mammalian expression vector encoding a cGMP FRET biosensor

-

Cell culture reagents and appropriate cell line

-

Transfection reagent

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores)

-

Image analysis software

Procedure:

-

Seed the cells on a glass-bottom dish or chamber slide suitable for microscopy.

-

Transfect the cells with the cGMP biosensor plasmid using a suitable transfection reagent.

-

Allow the cells to express the biosensor for 24-48 hours.

-

Replace the culture medium with an appropriate imaging buffer (e.g., HBSS).

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline images in both the donor and acceptor channels.

-

Stimulate the cells with an agonist that is known to increase intracellular cGMP (e.g., a NO donor).

-

Acquire a time-lapse series of images in both channels to monitor the change in FRET.

-

Analyze the images by calculating the ratio of the acceptor to donor fluorescence intensity over time. An increase or decrease in this ratio (depending on the biosensor design) indicates a change in intracellular cGMP concentration.

Caption: Workflow for live-cell cGMP imaging using FRET biosensors.

Conclusion

The measurement of intracellular cGMP is crucial for understanding its role in health and disease. The choice of assay depends on the specific research question and available resources. ELISAs and TR-FRET assays are well-suited for high-throughput screening of compounds that modulate cGMP levels in cell lysates. LC-MS/MS provides the most accurate and sensitive quantification of absolute cGMP concentrations. For studying the dynamic and spatial aspects of cGMP signaling in living cells, FRET-based biosensors are the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to advance their studies of this important second messenger.

References

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 4. cusabio.com [cusabio.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]

- 9. microbiologynotes.org [microbiologynotes.org]

- 10. researchgate.net [researchgate.net]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. poly-dtech.com [poly-dtech.com]

- 13. Review of FRET biosensing and its application in biomolecular detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel FRET biosensors measure cGMP pools in cardiomyocytes - NORHEART [norheart.no]

Optimizing cGMP Detection in Cultured Cells: A Guide to Assay Kit Selection and Application

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the accurate quantification of cyclic guanosine monophosphate (cGMP) is paramount. As a critical second messenger, cGMP plays a pivotal role in a multitude of physiological processes, including cardiovascular function, smooth muscle relaxation, and neuronal signaling.[1][2] The selection of an appropriate assay kit is a critical first step in achieving reliable and reproducible results. This document provides detailed application notes and protocols for the analysis of cGMP in cultured cells, facilitating informed decisions and robust experimental design.

Unraveling the cGMP Signaling Cascade

Intracellular cGMP levels are tightly regulated by the opposing activities of guanylyl cyclases (GCs) and phosphodiesterases (PDEs). GCs synthesize cGMP from guanosine triphosphate (GTP), while PDEs are responsible for its degradation.[1][2] There are two major classes of GCs: soluble guanylyl cyclases (sGCs), which are activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are responsive to various extracellular ligands such as peptide hormones.[1][2] Once produced, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), modulating cGMP-gated ion channels, and regulating PDE activity.[1][2] Understanding this pathway is essential for interpreting experimental data and designing targeted therapeutic interventions.

Comparative Analysis of Leading cGMP Assay Kits

A variety of commercially available cGMP assay kits offer researchers a range of detection technologies and sensitivities. The most common format is the competitive enzyme-linked immunosorbent assay (ELISA), which provides a robust and sensitive method for quantifying cGMP in cell lysates and culture supernatants.[1][3][4] The principle of these assays involves a competition between cGMP in the sample and a labeled cGMP conjugate for a limited number of anti-cGMP antibody binding sites.[1][4] The resulting signal is inversely proportional to the amount of cGMP in the sample.[1][4][5]

Below is a summary of key quantitative data for several popular cGMP assay kits suitable for use with cultured cells.

| Kit Name | Manufacturer | Assay Type | Detection Method | Assay Range | Sensitivity (LOD) | Sample Types |

| Cyclic GMP XP® Assay Kit | Cell Signaling Technology | Competitive ELISA | Colorimetric | 2 - 200 nM | Not explicitly stated | Cell and Tissue Lysates |

| Cyclic GMP XP® Chemiluminescent Assay Kit | Cell Signaling Technology | Competitive ELISA | Chemiluminescent | 2 - 200 nM | Not explicitly stated | Cell and Tissue Lysates |

| DetectX® Cyclic GMP Direct ELISA Kit | Arbor Assays | Competitive ELISA | Colorimetric | Varies with acetylation | 0.31 pmol/mL (Regular), 0.091 pmol/mL (Acetylated) | Cell/Tissue Lysates, Urine, Plasma, Saliva, Culture Media[3] |

| cGMP Enzyme Immunoassay Kit | Sigma-Aldrich | Competitive ELISA | Colorimetric | Not explicitly stated | Not explicitly stated | Biological fluids, Tissue culture media |

| cGMP ELISA Kit (Colorimetric) | Cell Biolabs, Inc. | Competitive ELISA | Colorimetric | 1 - 1000 pmol/mL | Not explicitly stated | Cell Culture Supernatants, Plasma, Serum, Saliva, Urine, Cell Lysates[4] |

| cGMP Parameter Assay Kit | R&D Systems | Competitive ELISA | Colorimetric | 2.1 - 500 pmol/mL | 3.06 pmol/mL | Cell Culture Supernates, Cell Lysates, EDTA Plasma, Saliva, Urine[6] |

| cGMP ELISA Detection Kit | GenScript | Competitive ELISA | Colorimetric | 0.3 - 66.7 pmol/ml | 0.11 pmol/ml | Serum, plasma, saliva, cell culture supernatant, and urine[5] |

| CatchPoint® cGMP Fluorescent Assay Kit | Molecular Devices | Competitive ELISA | Fluorescent | Not explicitly stated | 0.2 nM (24 fmol) | Not explicitly stated |

| HitHunter® cGMP Assay | Eurofins DiscoverX | Enzyme Fragment Complementation | Chemiluminescent | Not explicitly stated | Not explicitly stated | Cellular cGMP[7] |

Detailed Experimental Protocol for cGMP Measurement in Cultured Cells

This protocol provides a general framework for the quantification of cGMP in cultured cells using a competitive ELISA-based assay kit. It is essential to consult the specific manufacturer's instructions for the chosen kit, as reagent preparation and incubation times may vary.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (provided with the kit or 0.1 M HCl)

-

cGMP assay kit (including standards, antibodies, and detection reagents)

-

Microplate reader

-

Adhesive plate sealers

-

Pipettes and tips

-

Centrifuge

Experimental Workflow:

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow.

-

Prior to the experiment, serum-starve the cells if necessary to reduce basal cGMP levels.

-

Treat cells with the experimental compounds (e.g., agonists, antagonists, inhibitors) for the desired time period. Include appropriate vehicle controls.

-

-

Cell Lysis:

-

For Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer (e.g., 1 mL of 0.1 M HCl for a 35 cm² surface area) to each well or dish.[4][8]

-

Incubate at room temperature for 10-20 minutes to ensure complete lysis.[4][8][9]

-

Scrape the cells from the surface and collect the lysate.[4][8]

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation.

-

Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of cell lysis buffer.

-

-

-

Sample Preparation:

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.[8][9]

-

Carefully collect the supernatant, which contains the cGMP. This sample can now be used in the assay. Samples can often be stored at -80°C for later analysis.[8]

-

-

cGMP ELISA:

-

Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit according to the manufacturer's instructions. This is crucial for accurate quantification.

-

Assay Procedure:

-

Add standards and samples (in duplicate or triplicate) to the wells of the antibody-coated microplate.

-

Add the HRP-linked cGMP conjugate to each well.

-

Add the anti-cGMP antibody to each well.

-

Seal the plate and incubate for the time and temperature specified in the kit protocol (typically 2-3 hours at room temperature with shaking).[3][4][9]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

-

Detection:

-

Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.[1]

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[3][5] For fluorescent or chemiluminescent kits, follow the manufacturer's instructions for signal detection.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the protein concentration of the cell lysate or the cell number to account for variations in cell density.

-

Conclusion

The successful measurement of cGMP in cultured cells is dependent on the careful selection of an appropriate assay kit and the meticulous execution of the experimental protocol. By understanding the principles of cGMP signaling and the nuances of different assay technologies, researchers can generate high-quality, reproducible data. The information and protocols provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to elucidate the role of cGMP in their experimental systems.

References

- 1. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. Cyclic GMP XP® Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. arborassays.com [arborassays.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. genscript.com [genscript.com]

- 6. cGMP Parameter Assay Kit KGE003: R&D Systems [rndsystems.com]

- 7. HitHunter® cGMP Assay [emea.discoverx.com]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Throughput Screening for Modulators of cGMP Signaling

References

- 1. assay.dev [assay.dev]

- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 3. rna.uzh.ch [rna.uzh.ch]

- 4. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. cGMP Cell Line Production Process - Creative Biogene [creative-biogene.com]

- 6. thesciencenotes.com [thesciencenotes.com]

Application Notes and Protocols for cGMP Measurement in Tissue

Introduction

Guanosine 3',5'-cyclic monophosphate (cGMP) is a crucial second messenger molecule involved in a multitude of physiological processes.[1] It mediates cellular responses to various extracellular signals, including hormones and neurotransmitters.[1] The synthesis of cGMP is catalyzed by guanylate cyclases (GC), which exist in two primary forms: soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which functions as a receptor for natriuretic peptides (NPs).[1] Dysregulation of the cGMP signaling pathway is implicated in numerous pathological conditions, making the accurate measurement of cGMP levels in tissues a critical aspect of biomedical research and drug development.

cGMP Signaling Pathways

There are two main pathways for cGMP synthesis in cells.[2] The first is initiated by the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) in the cytosol.[3] The second pathway is activated by the binding of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to particulate guanylate cyclase (pGC) located on the cell membrane.[1] Once synthesized, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), modulating cyclic nucleotide-gated (CNG) ion channels, and regulating the activity of phosphodiesterases (PDEs), which in turn hydrolyze cGMP to 5'-GMP, thus terminating the signal.[1]

Experimental Workflow

The accurate quantification of cGMP in tissue samples requires a systematic approach, from sample collection to data analysis. Key steps include rapid tissue harvesting and freezing to prevent enzymatic degradation of cGMP, efficient homogenization to release intracellular contents, extraction to separate cGMP from proteins and other interfering substances, and finally, sensitive detection and quantification using methods like ELISA or LC-MS/MS.

References

Illuminating Intracellular Signaling: A Guide to Quantifying Guanylyl Cyclase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of guanylyl cyclase (GC) activity, a critical enzyme in cellular signaling and a key target in drug development. Guanylyl cyclases catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP), which plays a pivotal role in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction. The methodologies detailed herein are essential for researchers investigating GC function, screening for novel therapeutic agents, and elucidating the mechanisms of cGMP-mediated signaling pathways.

Introduction to Guanylyl Cyclase Signaling

Guanylyl cyclases exist in two primary forms: soluble guanylyl cyclase (sGC) and particulate guanylyl cyclase (pGC). Understanding their distinct activation mechanisms is fundamental to interpreting activity data.

Soluble Guanylyl Cyclase (sGC): The Nitric Oxide Receptor

Soluble GC is a heterodimeric hemoprotein that functions as the intracellular receptor for nitric oxide (NO). The binding of NO to the heme prosthetic group of sGC triggers a conformational change, leading to a significant increase in the enzyme's catalytic activity. This pathway is central to NO-mediated vasodilation and other physiological responses.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in cGMP ELISA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in their cyclic GMP (cGMP) Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a cGMP ELISA?